
1-Bromo-3,3-difluoro-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,3-difluoro-2-methylbutane is a compound with the molecular formula C5H9BrF2 . It is a low toxic bromosolvent .
Molecular Structure Analysis
The molecular structure of this compound consists of a butane backbone with a bromine atom and two fluorine atoms attached to the third carbon atom, and a methyl group attached to the second carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.03 , a predicted boiling point of 123.4±8.0 °C , and a predicted density of 1.379±0.06 g/cm3 .Wirkmechanismus
The mechanism of action of 1-Bromo-3,3-difluoro-2-methylbutane is not fully understood. However, this compound is known to interact with certain enzymes and proteins in the body, leading to changes in their activity and function. Additionally, this compound has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have antimicrobial properties, which may be useful in the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Bromo-3,3-difluoro-2-methylbutane in lab experiments is its unique properties. This compound is highly reactive and has a high degree of fluorination, which makes it useful in the preparation of various fluorinated compounds. Additionally, this compound has been shown to have antimicrobial properties, which may be useful in the development of new antimicrobial agents.
However, there are also limitations to using this compound in lab experiments. This compound is highly reactive and can be difficult to handle, which may increase the risk of accidents and may require specialized equipment and techniques. Additionally, the toxicity and potential health effects of this compound are not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-Bromo-3,3-difluoro-2-methylbutane. One area of interest is in the development of new antimicrobial agents. This compound has been shown to have antimicrobial properties, and further research may lead to the development of new drugs that are effective against antibiotic-resistant bacteria.
Another area of interest is in the development of new fluorinated compounds. This compound is highly reactive and has a high degree of fluorination, which makes it useful in the preparation of various fluorinated compounds. Further research may lead to the development of new compounds with unique properties and potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in organic synthesis, as well as in various biochemical and physiological studies. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound, including the development of new antimicrobial agents and new fluorinated compounds.
Synthesemethoden
1-Bromo-3,3-difluoro-2-methylbutane can be synthesized through the reaction of 2,3-difluorobutane with hydrogen bromide in the presence of a catalyst such as sulfuric acid. This reaction results in the substitution of a hydrogen atom with a bromine atom, leading to the formation of this compound. The purity of the synthesized compound can be improved through distillation and recrystallization processes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,3-difluoro-2-methylbutane has been widely used in scientific research due to its unique properties. This compound is commonly used in organic synthesis, particularly in the preparation of various fluorinated compounds. Additionally, this compound has been used in various biochemical and physiological studies, such as in the investigation of the mechanism of action of certain enzymes and in the development of new drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-3,3-difluoro-2-methylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrF2/c1-4(3-6)5(2,7)8/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXGVAVCQATNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2677393.png)
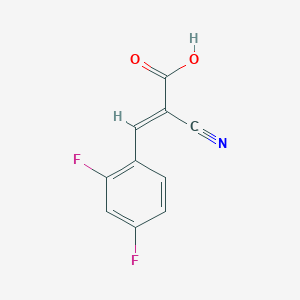
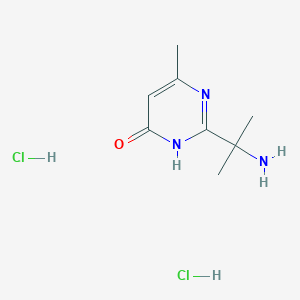
![3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2677401.png)
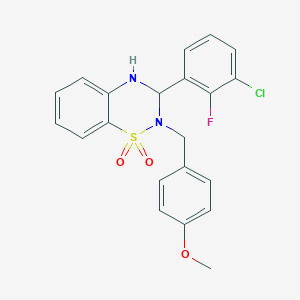
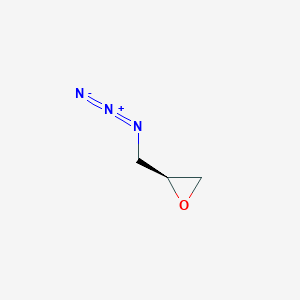
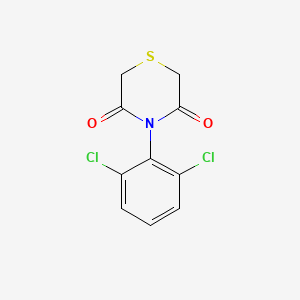

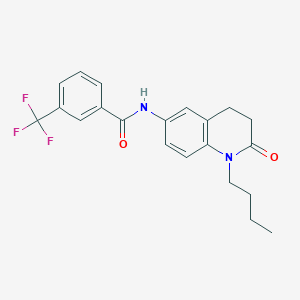
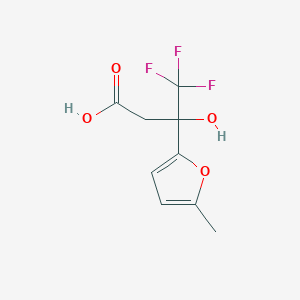

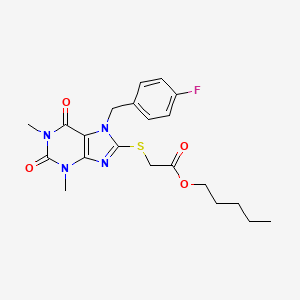

![(Z)-ethyl 2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677415.png)